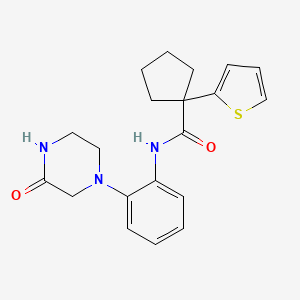
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentanecarboxamide core linked to a thiophene ring and a piperazine moiety. The molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 282.37 g/mol. The presence of the piperazine and thiophene groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperazine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving IC₅₀ values as low as 1.35 μM, indicating potent activity against this pathogen .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study evaluating various piperazine derivatives reported that certain analogs showed cytotoxic effects on cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM. These findings highlight the need for further exploration of the compound's effects on different cancer types.
The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance, some derivatives are believed to inhibit topoisomerases or interfere with DNA replication processes, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Case Study 1: Antitubercular Activity
In a recent study, several piperazine-based compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Among them, one derivative demonstrated an IC₉₀ value of 3.73 μM, suggesting strong potential for further development as an antitubercular agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using HEK-293 human embryonic kidney cells to evaluate the safety profile of the compound. The results indicated that most active derivatives were nontoxic at concentrations up to 50 μM, supporting their potential therapeutic use .
Data Summary Table
| Activity | IC₅₀ (μM) | IC₉₀ (μM) | Cell Line Tested |
|---|---|---|---|
| Antitubercular | 1.35 - 2.18 | 3.73 - 4.00 | Mycobacterium tuberculosis |
| Cytotoxicity (HEK-293) | >50 | N/A | HEK-293 |
Propiedades
IUPAC Name |
N-[2-(3-oxopiperazin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-14-23(12-11-21-18)16-7-2-1-6-15(16)22-19(25)20(9-3-4-10-20)17-8-5-13-26-17/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEHTIXUDWEWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














